2-(5-Fluoropyridin-2-yl)malononitrile
Description
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-1-2-8(12-5-7)6(3-10)4-11/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDITLUCPDUPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoropyridin-2-yl)malononitrile typically involves the reaction of 5-fluoropyridine with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride or sodium alkoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Fluoropyridin-2-yl)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Condensation Reactions: The malononitrile group can react with aldehydes or ketones to form substituted pyridines.
Common Reagents and Conditions:
Bases: Sodium hydride, sodium alkoxide.
Solvents: Dimethyl sulfoxide, tetrahydrofuran.
Catalysts: Transition metal catalysts for specific cyclization reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and heterocyclic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-(5-Fluoropyridin-2-yl)malononitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-2-yl)malononitrile involves its interaction with specific molecular targets, often through the formation of covalent bonds or coordination complexes. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This makes it a valuable tool in medicinal chemistry for designing molecules with specific biological activities .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Malononitrile Derivatives
Key Observations :
- Fluorinated vs. Non-Fluorinated Derivatives: The fluorine atom in this compound enhances electronegativity compared to non-fluorinated analogs like 2-(thiazolidin-2-ylidene)malononitrile .
- Heterocyclic Substituents : Thiazolidine and furan-based derivatives exhibit planar geometries due to conjugation, while bulky groups (e.g., diphenyl in furan derivatives) introduce steric hindrance, affecting crystal packing .
- Synthetic Routes : Fluorinated derivatives are often sourced commercially (e.g., ), whereas thiazolidine and furan analogs are synthesized via cyclocondensation or crystallization .
Crystallographic and Electronic Properties
Table 2: Crystallographic and Electronic Data
Key Observations :
- Crystal Packing: Furan-based derivatives exhibit weak C–H···π interactions, similar to other malononitriles, but diphenyl groups reduce packing efficiency .
Q & A
Q. What are the common synthetic routes for preparing 2-(5-Fluoropyridin-2-yl)malononitrile?
The synthesis typically involves multi-step protocols starting with fluorinated pyridine precursors. For example, fluorination of pyridine derivatives using agents like Selectfluor under controlled acidic conditions (e.g., sulfuric acid) ensures selective functionalization . A one-step reduction method using Raney nickel in tetrahydrofuran/acetic acid mixtures can also yield structurally similar malononitrile derivatives, as demonstrated in the preparation of pyrrole-carbaldehydes . Industrial-scale synthesis may employ continuous flow reactors and advanced purification techniques (crystallization, distillation) to enhance yield and purity .
Q. How can the molecular structure of this compound be characterized?
Structural elucidation relies on X-ray crystallography for precise bond-length and conformation analysis, as seen in studies of malononitrile derivatives . Complementary techniques include IR linear-dichroic (IR-LD) spectroscopy for vibrational assignments and computational methods like density functional theory (DFT) to predict electronic properties and molecular behavior .
Q. What safety precautions are necessary when handling this compound?
Based on analogous compounds, this compound likely requires handling under fume hoods with PPE (gloves, goggles) due to risks of acute toxicity, skin/eye irritation, and respiratory harm . Consult Safety Data Sheets (SDS) for specific hazards, and ensure waste disposal via authorized agencies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key parameters include solvent selection (e.g., tetrahydrofuran/acetic acid mixtures for stabilizing intermediates ), catalyst loading (e.g., Raney nickel ratios ), and temperature control. Reaction kinetics studies using HPLC or GC-MS can identify bottlenecks, while flow chemistry setups enhance scalability .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
DFT calculations, as applied in Colle-Salvetti correlation-energy models, effectively map electron density and local kinetic energy to predict reactivity . Molecular dynamics simulations can further model interactions with biological targets (e.g., cytochrome P450 enzymes) .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Triangulate data from multiple techniques: X-ray crystallography resolves ambiguities in bond configurations , while IR-LD spectroscopy assigns vibrational modes . For electronic discrepancies, time-dependent DFT (TD-DFT) can reconcile experimental and theoretical UV-Vis spectra .
Q. What strategies can analyze the biological activity of this compound?
Use in vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms ) and receptor-binding studies. Computational docking (AutoDock, Schrödinger Suite) predicts binding affinities, while metabolomic profiling (LC-MS) identifies downstream effects .
Q. How does the fluoropyridinyl group influence the reactivity of malononitrile derivatives in cross-coupling reactions?
The electron-withdrawing fluorine atom enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitutions. This is evident in the synthesis of Vonoprazan fumarate intermediates, where fluorinated malononitriles exhibit higher regioselectivity in C–N bond formations . Comparative studies with non-fluorinated analogs (e.g., 2-chlorophenyl derivatives ) further validate this effect.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
